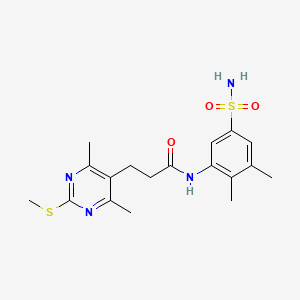
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethyl-5-sulfamoylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethyl-5-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethyl-5-sulfamoylphenyl)propanamide is a synthetic organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₂N₄OS
- Molecular Weight : 330.4 g/mol
- CAS Number : 1935711-03-7
The compound features a pyrimidine ring, a sulfonamide group, and a propanamide moiety, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the pyrimidine and sulfonamide groups suggests potential inhibition of certain metabolic pathways, particularly those involved in cell proliferation and inflammation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or other signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and the subsequent initiation of programmed cell death.
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Preliminary data suggest that this compound may exhibit activity against various bacterial strains, potentially through inhibition of folate synthesis.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Anticancer Study : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.
- Antimicrobial Study : In vitro tests against E. coli and Staphylococcus aureus showed that the compound inhibited bacterial growth with MIC values ranging from 5 to 15 µg/mL.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, leading to decreased proliferation.
- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance efficacy and reduce resistance in cancer treatments.
Propriétés
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethyl-5-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-10-8-14(27(19,24)25)9-16(11(10)2)22-17(23)7-6-15-12(3)20-18(26-5)21-13(15)4/h8-9H,6-7H2,1-5H3,(H,22,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAVFBUHXQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)CCC2=C(N=C(N=C2C)SC)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














